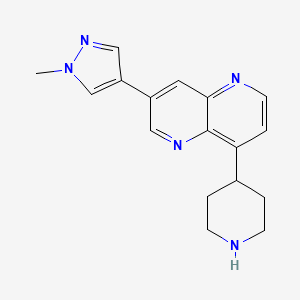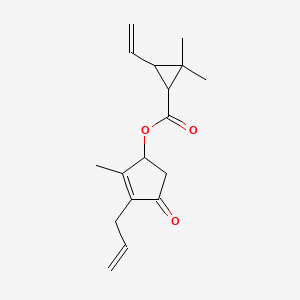
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is a complex organic molecule with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C17H22O3 and it has a molecular weight of 274.355 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl ester under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allethrin: A similar compound with insecticidal properties.
Permethrin: Another related compound used as an insecticide.
Cypermethrin: Known for its use in pest control.
Uniqueness
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: stands out due to its unique structure and versatile applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C17H22O3 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-6-8-11-10(3)14(9-13(11)18)20-16(19)15-12(7-2)17(15,4)5/h6-7,12,14-15H,1-2,8-9H2,3-5H3 |
Clé InChI |
CZWVPEYYVZCJLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


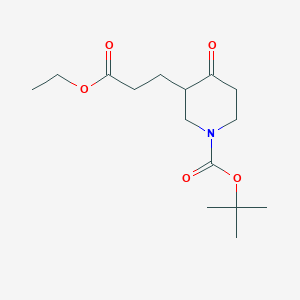
![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
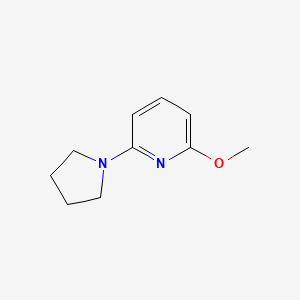
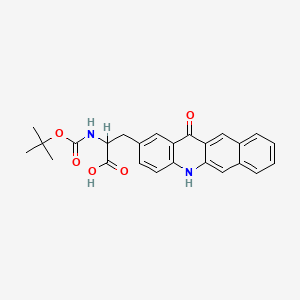
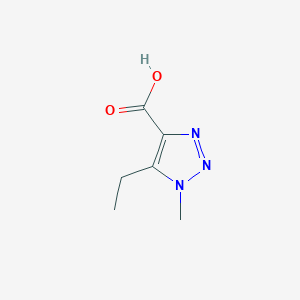
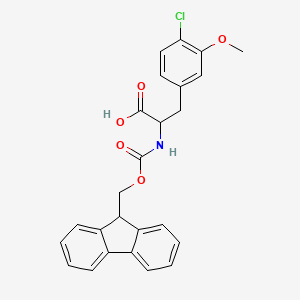
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
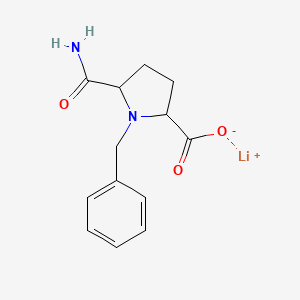
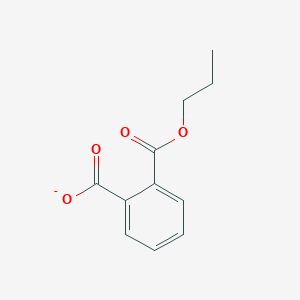
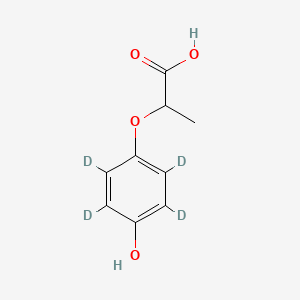
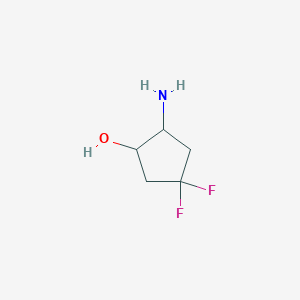
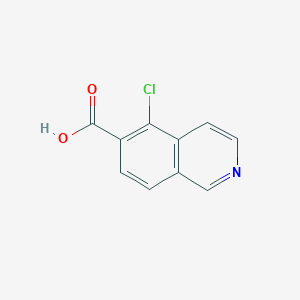
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
